molecular formula C8H9N5O B2927620 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide CAS No. 1208632-34-1

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide

Cat. No.: B2927620
CAS No.: 1208632-34-1
M. Wt: 191.194
InChI Key: OXPDNXMPZBNLPB-UHFFFAOYSA-N
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Description

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is a heterocyclic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide typically involves the condensation of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, including the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
  • 3-methyl-7H-pyrazolo[3,4-b]pyridine-5-thiosemicarbazide

Uniqueness

3-methyl-7H-pyrazolo[3,4-b]pyridine-5-carbohydrazide is unique due to its hydrazide functional group, which imparts distinct chemical reactivity and biological activity compared to its carboxylic acid, carboxamide, and thiosemicarbazide analogs. This uniqueness makes it a valuable compound for developing new pharmaceuticals and chemical probes .

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O/c1-4-6-2-5(8(14)11-9)3-10-7(6)13-12-4/h2-3H,9H2,1H3,(H,11,14)(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDNXMPZBNLPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=NC2=NN1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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